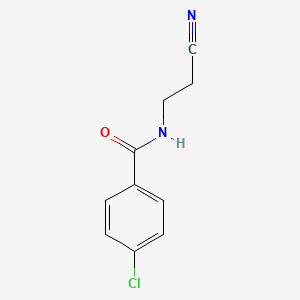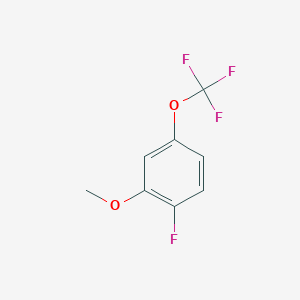
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C11H20Cl2N2O3 It is a derivative of phenethylamine, characterized by the presence of three methoxy groups on the benzene ring and an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Formation of Diamine: The intermediate is further reacted with ethylenediamine under controlled conditions to form the ethane-1,2-diamine moiety.
Hydrochloride Salt Formation: The final product is obtained by treating the diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like halides or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and neuroprotective agents.
Biological Studies: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: The compound serves as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of (1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The presence of methoxy groups and the diamine moiety allows for specific binding interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: These compounds share a similar phenethylamine backbone but differ in the substitution pattern on the benzene ring.
2,3,4-Trimethoxyphenethylamine: This compound lacks the ethane-1,2-diamine moiety but has a similar methoxy-substituted benzene ring.
Uniqueness
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride is unique due to the presence of both the ethane-1,2-diamine moiety and the trimethoxy-substituted benzene ring. This combination allows for specific interactions with biological targets and provides a versatile scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C11H20Cl2N2O3 |
|---|---|
Molekulargewicht |
299.19 g/mol |
IUPAC-Name |
(1R)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
HNXJVBVMHNRFKB-JZGIKJSDSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)[C@H](CN)N)OC)OC.Cl.Cl |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(CN)N)OC)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



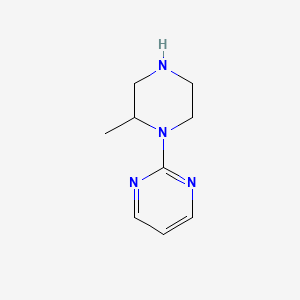
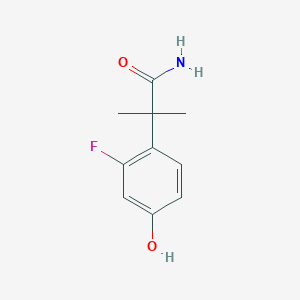
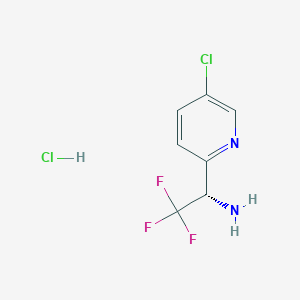
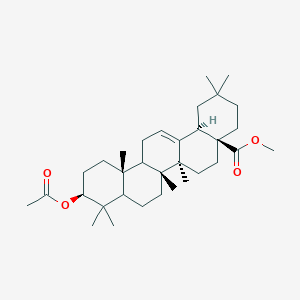
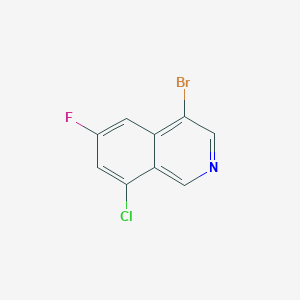
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)

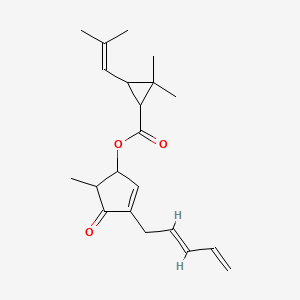
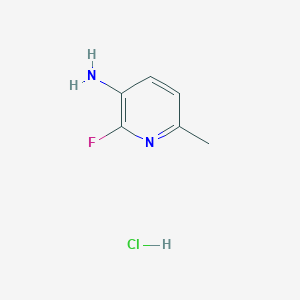
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)
![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)
